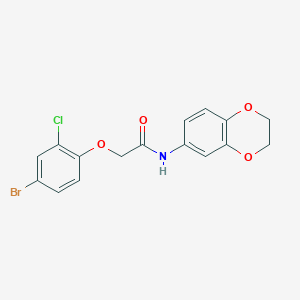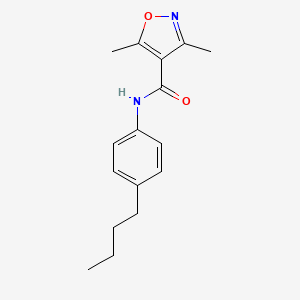
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BRD6897, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide acts as an inhibitor of a specific protein target, which plays a crucial role in the development and progression of various diseases. By inhibiting this target, 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can potentially block the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in cells. This compound has been shown to inhibit cell proliferation, induce cell death, and reduce inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its high specificity for a specific protein target. This allows researchers to study the effects of inhibiting this target in various disease models. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One potential direction is the development of new drugs based on the structure of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which could potentially have improved efficacy and reduced toxicity. Another direction is the further study of the specific protein target inhibited by 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which could lead to a better understanding of its role in disease progression. Additionally, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in combination with other drugs could potentially enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form an ester intermediate. This intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the final product, 2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c17-10-1-3-13(12(18)7-10)23-9-16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUITFGPILSXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5177481.png)


![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)

![N~2~-(3-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5177503.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5177545.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5177549.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)